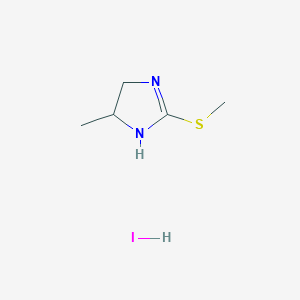

![molecular formula C20H27N B1315074 4,4'-二叔丁基-[1,1'-联苯]-2-胺 CAS No. 70728-92-6](/img/structure/B1315074.png)

4,4'-二叔丁基-[1,1'-联苯]-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

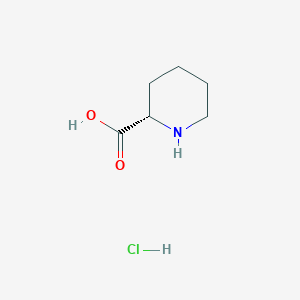

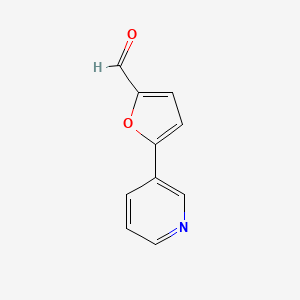

“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C20H26 . It is also known by other names such as 4,4’-di-t-Butylbiphenyl and 1,1’-Biphenyl, 4,4’-bis (1,1-dimethylethyl)- .

Molecular Structure Analysis

The molecular structure of “4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine” is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.4204 . The melting point ranges from 126 - 130 °C . The initial boiling point and boiling range is 190 - 192 °C at 17 hPa .

科学研究应用

Generation of 1,2-di(lithiomethyl)benzene

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is used in the generation of 1,2-di(lithiomethyl)benzene . This compound is a versatile intermediate in organic synthesis, particularly in the synthesis of biologically active compounds.

Electron Acceptance from Lithium Metal

This compound can accept electrons from lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important reagents in organic synthesis.

Production of Homoallylic Amine Derivatives

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is used in the production of homoallylic amine derivatives . These derivatives are valuable in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Preparation of Lithium Di-tert-butylbiphenylide

This compound is used in the preparation of lithium di-tert-butylbiphenylide . This is a radical anion that is superior to sodium or lithium naphthalenides for metalation reactions, which are fundamental processes in organic synthesis.

作用机制

Target of Action

It is known to interact with lithium metal, accepting electrons to form a radical anion .

Mode of Action

4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine accepts electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .

Biochemical Pathways

Its role in the conversion of alkyl halides to alkyllithiums suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Its molecular weight is 2664204 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 4,4’-Di-tert-butyl-[1,1’-biphenyl]-2-amine is the production of alkyllithiums from alkyl halides . This conversion is facilitated by the formation of a radical anion through the acceptance of electrons from lithium metal .

Action Environment

It’s worth noting that the compound’s phase change data, such as its fusion temperature, could be influenced by environmental conditions .

属性

IUPAC Name |

5-tert-butyl-2-(4-tert-butylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXFKSSZPMFWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501859 |

Source

|

| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine | |

CAS RN |

70728-92-6 |

Source

|

| Record name | 4,4'-Di-tert-butyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)